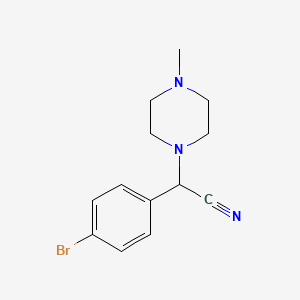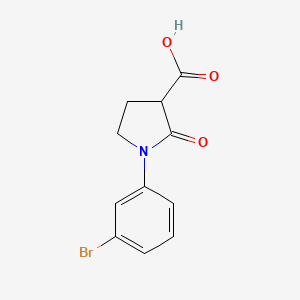
1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid, also known as 3-Bromophenyl-2-oxopyrrolidine-3-carboxylic acid or BPOCA, is a carboxylic acid used in a variety of scientific applications. It is a white crystalline solid that is soluble in water, ethanol, and other organic solvents. BPOCA is used in the synthesis of various compounds, as well as in the study of its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antioxidant and Anticholinergic Activities
1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid derivatives have been studied for their potential antioxidant and anticholinergic activities. These compounds, including their derivatives, have shown powerful antioxidant activities when compared to standard antioxidant compounds. Additionally, they have been tested against cholinergic enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), demonstrating Ki values in the nanomolar range, indicating their potential in the treatment of conditions associated with oxidative stress and cholinergic dysfunction (Rezai et al., 2018).
Synthesis of Novel Compounds
The synthesis of novel compounds involving this compound derivatives has been explored extensively. These include pyridinium betaines and various bromophenols. Such synthetic endeavors are crucial for developing new molecules with potential applications in pharmaceuticals and materials science (Frangatos & Taurins, 1959).
Anticancer and Antimicrobial Activity
Studies have been conducted on derivatives of 5-oxopyrrolidine carboxylic acid, similar in structure to this compound, for their anticancer and antimicrobial activities. These compounds have shown promising results against A549 cancer cells and multidrug-resistant Staphylococcus aureus strains, indicating their potential as scaffolds for developing new therapeutic agents (Kairytė et al., 2022).
Exploration in Supramolecular Chemistry
The supramolecular arrangement of oxopyrrolidine analogues, related to this compound, has been studied. Weak interactions such as C-H⋯O/C-H⋯π in these compounds play a significant role in their molecular conformations and supramolecular assemblies. This research provides insight into how these compounds can form complex structures through weak interactions (Samipillai et al., 2016).
Mecanismo De Acción
Action Environment
The action, efficacy, and stability of 1-(3-Bromophenyl)-2-oxopyrrolidine-3-carboxylic acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells or tissues.
Propiedades
IUPAC Name |
1-(3-bromophenyl)-2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c12-7-2-1-3-8(6-7)13-5-4-9(10(13)14)11(15)16/h1-3,6,9H,4-5H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZMARXQCZWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1C(=O)O)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




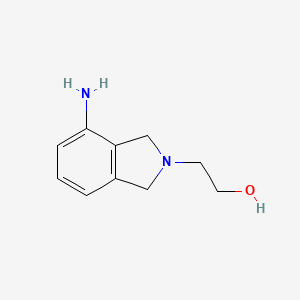
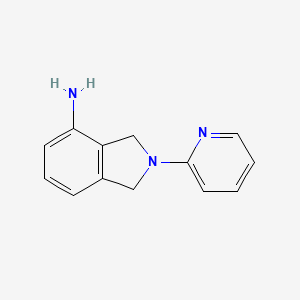
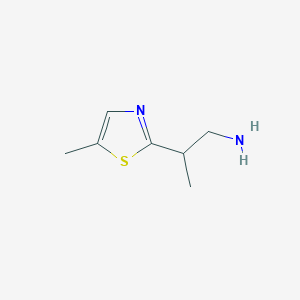


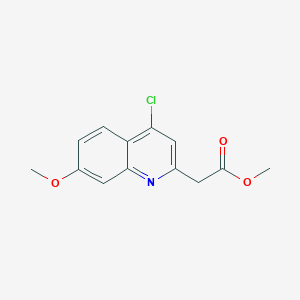
![[4-(2,4-Dichlorophenyl)oxan-4-yl]methanamine](/img/structure/B3200123.png)
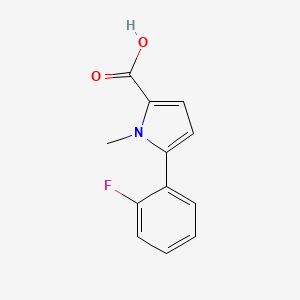
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-3-yl)methanamine](/img/structure/B3200141.png)
![(1-Methyl-1H-benzo[d]imidazol-2-yl)(pyridin-2-yl)methanamine](/img/structure/B3200148.png)
![[1-(5-Chloro-2-methylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B3200154.png)

